1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine is a complex organic compound with the molecular formula C20H26N2O6S2 It is characterized by the presence of two methoxy-5-methylphenyl groups attached to a piperazine ring via sulfonyl linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine typically involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with 2-methylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (e.g., 25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonyl groups can be reduced to thiols or sulfides under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a suitable catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form strong interactions with protein active sites, while the piperazine ring can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis[(2-methoxyphenyl)sulfonyl]piperazine
- 1,4-Bis[(2-methylphenyl)sulfonyl]piperazine
- 1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]ethylenediamine
Uniqueness
1,4-Bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine is unique due to the presence of both methoxy and methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the piperazine core makes it a versatile compound for various applications.
Properties
IUPAC Name |
1,4-bis[(2-methoxy-5-methylphenyl)sulfonyl]-2-methylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-6-8-18(28-4)20(12-15)30(24,25)22-10-11-23(17(3)14-22)31(26,27)21-13-16(2)7-9-19(21)29-5/h6-9,12-13,17H,10-11,14H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFCHDLJLSYOHDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)C)OC)S(=O)(=O)C3=C(C=CC(=C3)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.